3-Amino-4-methoxy-4-oxobutanoic acid
CAS No.: 65414-77-9
Cat. No.: VC21543371
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65414-77-9 |
---|---|
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | 3-amino-4-methoxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8) |
Standard InChI Key | SWWBMHIMADRNIK-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC(=O)O)N |
Canonical SMILES | COC(=O)C(CC(=O)O)N |
Chemical Structure and Nomenclature
3-Amino-4-methoxy-4-oxobutanoic acid (C₅H₉NO₄) is essentially a modified form of aspartic acid where one carboxylic acid group has been converted to a methyl ester. The compound contains a chiral center at the C-3 position, allowing for the existence of different stereoisomers .
Nomenclature and Identifiers
The compound is registered under multiple names and identifiers in chemical databases:
Table 1: Nomenclature and Identifiers
Parameter | Value |
---|---|
Common Name | 3-Amino-4-methoxy-4-oxobutanoic acid |
Synonyms | Aspartic acid methyl ester, H-DL-Asp-OMe |
CAS Number | 65414-77-9 (racemic), 65414-78-0 (R-isomer) |
Molecular Formula | C₅H₉NO₄ |
IUPAC Name | 3-Amino-4-methoxy-4-oxobutanoic acid |
ChemSpider ID | Available in chemical databases |
Stereochemistry
The compound exists in different stereoisomeric forms:
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(S)-isomer (L form): Available commercially
The stereochemistry at the C-3 position significantly influences the compound's biological activity and applications in stereoselective synthesis .
Physical and Chemical Properties
3-Amino-4-methoxy-4-oxobutanoic acid exhibits distinct physical and chemical properties that make it suitable for various applications in organic synthesis and pharmaceutical development.
Physical Properties
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Weight | 147.129 g/mol |
Physical State | Crystalline solid |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 272.7±30.0 °C at 760 mmHg |
Flash Point | 118.7±24.6 °C |
LogP | -0.56 |
Polar Surface Area (PSA) | 89.62000 |
Index of Refraction | 1.478 |
Vapor Pressure | 0.0±1.2 mmHg at 25°C |
These physical properties indicate that the compound has relatively high polarity and water solubility, attributed to its amino and carboxylic acid groups .
Chemical Properties
3-Amino-4-methoxy-4-oxobutanoic acid contains multiple functional groups that enable diverse chemical reactions:
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Amino Group (-NH₂): Can undergo acylation, alkylation, and other transformations typical of primary amines.
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Carboxylic Acid (-COOH): Can form esters, amides, and acid halides.
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Methyl Ester (-COOCH₃): Can undergo hydrolysis, transesterification, and aminolysis.
The compound can participate in both acid-base reactions and nucleophilic substitutions, making it versatile in organic synthesis .
Synthesis Methods
Several synthetic approaches have been developed for preparing 3-amino-4-methoxy-4-oxobutanoic acid and its derivatives.
From Aspartic Acid
The most direct synthesis route involves selective esterification of aspartic acid:
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Protection of the amino group (e.g., with Boc)
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Selective esterification of the β-carboxylic acid
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Deprotection of the amino group
This method yields the desired compound with controlled stereochemistry, depending on the starting aspartic acid isomer .
From β-Keto Esters
Alternative synthetic pathways involve the use of β-keto esters as intermediates:
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Reaction of protected amino acids with alkali metal enolates of acetate
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Formation of β-keto ester intermediates
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Subsequent transformations to introduce the amino functionality
This approach allows for the synthesis of various derivatives and can be optimized for large-scale production .
Industrial Production
Industrial production typically employs optimized versions of the above methods, with considerations for:
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Scalability and cost-effectiveness
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Environmental impact
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Stereochemical control
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Purification techniques
The choice of synthetic route depends on factors such as desired stereochemistry, scale of production, and intended application .
Derivatives and Related Compounds
Various derivatives of 3-amino-4-methoxy-4-oxobutanoic acid have been synthesized and studied for different applications.
Salt Forms
The hydrochloride salt (CAS 91588-23-7) is a common derivative with improved stability and solubility characteristics compared to the free base .
Table 3: Comparison of Free Base and Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₅H₉NO₄ | C₅H₁₀ClNO₄ |
Molecular Weight | 147.129 g/mol | 183.59 g/mol |
Solubility in Water | Moderate | Higher |
Stability | Good | Enhanced |
pKa | Different | Altered due to salt formation |
Protected Derivatives
N-protected derivatives, such as the tert-butoxycarbonyl (Boc) protected version (CAS 500895-47-6), are important intermediates in organic synthesis and peptide chemistry .
These protected derivatives:
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Prevent unwanted reactions at the amino group
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Allow selective transformations of other functional groups
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Serve as building blocks in the synthesis of complex molecules
Structurally Related Compounds
Several structurally related compounds share similar features with 3-amino-4-methoxy-4-oxobutanoic acid:
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Monomethyl succinate (CAS 3878-55-5): Lacks the amino group at C-3
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3-Amino-4-(hydroxyamino)-4-oxobutanoic acid: Contains a hydroxyamino group instead of a methoxy group
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3-Amino-4-hydroxypyrrolidinone-4-acetic acid: A cyclized derivative with altered functionality
These structural analogs provide insights into structure-activity relationships and potential applications of the compound family.
Applications in Chemical Synthesis
3-Amino-4-methoxy-4-oxobutanoic acid serves as a versatile building block in numerous synthetic applications.
Peptide Synthesis
As a modified amino acid, this compound is valuable in peptide synthesis:
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Provides a protected carboxyl group
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Allows for selective peptide bond formation
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Introduces functional diversity into peptide structures
Its use enables the creation of peptidomimetics with enhanced stability or specific biological activities .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds:
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HIV protease inhibitors
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Enzyme inhibitors
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Structurally diverse drug candidates
Its presence in synthetic routes to HIV protease inhibitors such as Ro31-8959, SC-52151, VX478, and AG1343 highlights its significance in pharmaceutical development .
Chiral Building Blocks
The stereoisomers of 3-amino-4-methoxy-4-oxobutanoic acid are valuable as chiral building blocks:
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Enable stereoselective synthesis
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Provide access to enantiomerically pure compounds
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Allow creation of compounds with specific stereochemistry at multiple centers
This application is particularly important in the synthesis of biologically active molecules where stereochemistry significantly impacts function .
Biological and Medicinal Applications
Research suggests several potential biological and medicinal applications for 3-amino-4-methoxy-4-oxobutanoic acid and its derivatives.
Enzyme Inhibition
Derivatives of this compound have shown potential in enzyme inhibition studies:
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Inhibition of specific proteases
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Modulation of metabolic enzymes
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Blocking of catalytic sites in target enzymes
These properties make them candidates for therapeutic development in various disease contexts .
Pharmaceutical Development
The compound and its derivatives serve as precursors to pharmaceutically important molecules:
Table 4: Pharmaceutical Applications
Application Area | Role of Compound | Examples |
---|---|---|
HIV Treatment | Precursor to protease inhibitors | Components in synthesis of Ro31-8959, SC-52151 |
Enzyme Inhibitor Development | Building block | Precursors to specific enzyme blockers |
Peptidomimetic Drugs | Structural component | Modified peptides with enhanced properties |
The role of these compounds in the synthesis of HIV protease inhibitors underscores their significance in pharmaceutical chemistry .
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of 3-amino-4-methoxy-4-oxobutanoic acid.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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¹H NMR: Confirms presence and environment of protons
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¹³C NMR: Identifies carbon environments
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2D NMR: Elucidates structural connectivity
Mass spectrometry offers precise molecular weight determination and fragmentation patterns that aid in structural confirmation .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used for:
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Purity assessment
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Quantitative analysis
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Isomer separation
Gas Chromatography (GC) may be employed for volatile derivatives after appropriate derivatization .
X-ray Crystallography
For crystalline forms, X-ray crystallography provides definitive structural information:
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Bond lengths and angles
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Absolute configuration
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Crystal packing arrangements
This information is particularly valuable for confirming stereochemistry at the chiral center .
Current Research and Future Directions
Research on 3-amino-4-methoxy-4-oxobutanoic acid continues to evolve, with several promising directions.
Synthetic Methodology Development
Current research focuses on:
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Improved synthetic routes with higher yields
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Environmentally friendly synthesis methods
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Stereoselective approaches for specific isomers
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Scalable processes for industrial production
These efforts aim to make the compound more accessible for various applications .
Novel Derivatives Exploration
Scientists are exploring new derivatives with:
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Enhanced biological activities
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Improved physicochemical properties
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Novel functionalities for specific applications
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Targeted delivery capabilities
This includes the development of prodrugs, conjugates, and structurally modified versions .
Expanded Applications
Emerging applications for the compound and its derivatives include:
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Biochemical probes for research
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Components in diagnostic tools
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Materials science applications
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Agricultural chemical development
These diverse applications highlight the versatility of this amino acid derivative .
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